9-Epimitomycin B

Descripción general

Descripción

9-Epimitomycin B: is a natural product that belongs to the family of macrolide antibiotics. It is produced by the bacterium Streptomyces species and has been found to possess potent antibacterial activity against a wide range of Gram-positive bacteria. This compound is a derivative of mitomycin B, with the epimerization occurring at the C9 position, which enhances its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Epimitomycin B involves the epimerization of mitomycin B at the C9 position. This can be achieved through various chemical reactions that involve the use of specific reagents and conditions. One of the methods includes the use of reducing agents that facilitate the inversion of the stereochemistry at the C9 position .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces species, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 9-Epimitomycin B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups in the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may lead to the formation of ketones or aldehydes, while reduction reactions may result in the formation of alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9-Epimitomycin B is used as a model compound to study the reactivity and stability of macrolide antibiotics. It is also used in the synthesis of novel derivatives with enhanced biological activity .

Biology: In biological research, this compound is used to study its antibacterial properties and its mechanism of action against Gram-positive bacteria. It is also used in studies related to antibiotic resistance and the development of new antibacterial agents.

Medicine: In medicine, this compound is investigated for its potential use as an antibacterial agent in the treatment of infections caused by Gram-positive bacteria. Its enhanced activity compared to mitomycin B makes it a promising candidate for further development .

Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and in the development of new antibiotics. It is also used in the production of semi-synthetic derivatives for clinical trials .

Mecanismo De Acción

The mechanism of action of 9-Epimitomycin B involves its activation in vivo to a bifunctional alkylating agent. This activated form binds to DNA, leading to cross-linking and inhibition of DNA synthesis and function. The presence of the aziridine ring in its structure allows for irreversible bis-alkylation of DNA, which is crucial for its antibacterial activity . The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair .

Comparación Con Compuestos Similares

Comparison: 9-Epimitomycin B is unique due to the epimerization at the C9 position, which enhances its biological activity compared to mitomycin B. This modification allows for better interaction with DNA and increased antibacterial properties. Compared to other similar compounds like mitomycin C and D, this compound shows distinct reactivity and stability, making it a valuable compound for further research and development .

Actividad Biológica

9-Epimitomycin B is a member of the mitomycin family, known for its potent biological activities, particularly in the context of cancer treatment. This compound exhibits significant mechanisms of action that include DNA alkylation and cross-linking, which are critical in its anticancer efficacy. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The biological activity of this compound primarily involves its ability to form inter- and intra-strand DNA cross-links . This mechanism is crucial for its cytotoxic effects against various cancer cell lines. The compound acts as a DNA alkylating agent , leading to the formation of covalent bonds with DNA bases, particularly guanine. The specificity of this interaction favors sequences containing 5′-CG-3′ steps, which has been well-documented in studies on related mitomycin compounds .

Key Mechanisms

- DNA Cross-Linking : this compound forms stable cross-links with DNA, preventing replication and transcription, ultimately leading to cell death.

- Activation Pathway : The compound undergoes reductive activation, which transforms it into a more reactive species capable of forming these cross-links. Enzymatic reduction processes involving flavin reductases and thioredoxin play a significant role in this activation .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| DNA Cross-Linking | Induces cytotoxicity in cancer cells | |

| Inhibition of Replication | Prevents cell division | |

| Interaction with Proteins | Forms adducts with nuclear proteins |

Case Studies

Several studies have investigated the efficacy of this compound in various cancer models:

-

Study on Lung Cancer Cells :

- Objective : To evaluate the cytotoxic effects of this compound on A549 lung cancer cells.

- Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed at higher concentrations.

- : this compound effectively inhibits lung cancer cell growth through its DNA cross-linking ability .

-

Breast Cancer Model :

- Objective : Assess the effectiveness of this compound in MCF-7 breast cancer cells.

- Findings : Treatment resulted in marked DNA damage as evidenced by increased levels of γ-H2AX foci, a marker for DNA double-strand breaks.

- : The compound's mechanism involving DNA alkylation was confirmed as a primary pathway for its anticancer activity .

Research Findings

Recent research highlights the potential therapeutic applications of this compound beyond traditional chemotherapy:

- Combination Therapies : Studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer cells .

- Targeted Delivery Systems : Investigations into nanoparticle-based delivery systems have shown promise in improving the bioavailability and targeting of this compound to tumor sites, potentially increasing its therapeutic index .

Propiedades

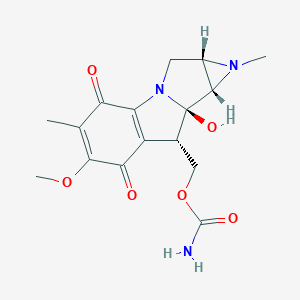

IUPAC Name |

[(4S,6S,7R,8S)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUUQCBCWDBYCG-MMJOLYBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927304 | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-90-4 | |

| Record name | 9-Epimitomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8a-Hydroxy-6-methoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.